An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Piperidin-1-yl)phenol, a heterocyclic compound featuring a piperidine ring N-substituted to a phenol moiety at the ortho position. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted properties, detailed experimental protocols for their determination, and a plausible synthetic route. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound in medicinal chemistry and drug development.
Chemical Identity and Predicted Properties
2-(Piperidin-1-yl)phenol is an organic compound belonging to the aminophenol class. Its structure consists of a phenol ring where the hydrogen at the 2-position is substituted by the nitrogen atom of a piperidine ring. This arrangement, featuring both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, suggests amphoteric properties and the potential for diverse biological interactions.
While experimental data is scarce, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₅NO | PubChemLite |
| Molecular Weight | 177.24 g/mol | PubChem |
| Monoisotopic Mass | 177.11537 Da | PubChemLite |
| XlogP | 2.5 | PubChemLite |
| Hydrogen Bond Donors | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed) |
| Rotatable Bonds | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 23.5 Ų | PubChem (Computed) |
Note: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations pending empirical validation.
Synthesis and Experimental Characterization Workflow
The characterization of a novel compound like 2-(Piperidin-1-yl)phenol follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical experiments to determine its fundamental properties.
Caption: General workflow for the synthesis and physicochemical characterization of 2-(Piperidin-1-yl)phenol.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2-(Piperidin-1-yl)phenol. These protocols are based on established chemical and analytical techniques.
Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the synthesis of 2-(Piperidin-1-yl)phenol from commercially available starting materials.[1][2][3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromophenol (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[4]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromophenol (1.0 equiv) and piperidine (1.2 equiv).[4]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure 2-(Piperidin-1-yl)phenol.
Melting Point Determination Protocol
The melting point provides a key indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Materials:
-
Dry, powdered sample of 2-(Piperidin-1-yl)phenol
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the synthesized compound is completely dry. Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[5]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]
-
Rapid Determination (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to approximately 1-2°C per minute.[5][6]
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂).[5]
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.[7]
pKa Determination Protocol (Spectrophotometric Method)
The pKa values of the phenolic proton and the protonated piperidine nitrogen can be determined spectrophotometrically, leveraging the change in UV absorbance as a function of pH.[8][9]
Materials:
-
Stock solution of 2-(Piperidin-1-yl)phenol in an appropriate solvent (e.g., water or a water/acetonitrile mixture)
-
A series of buffer solutions with known pH values (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Calibrated pH meter
Procedure:
-
Solution Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution of 2-(Piperidin-1-yl)phenol into each of the different pH buffers, ensuring the final concentration of the compound is identical in each.[10]
-
Spectrum Measurement: For each solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).[8][10]
-
Data Analysis (Phenolic pKa):
-
Identify the wavelength of maximum absorbance for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms of the phenol.
-
Plot the absorbance at a chosen wavelength versus the pH of the solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic hydroxyl group.
-
Alternatively, use the Henderson-Hasselbalch equation by plotting pH vs. log([A⁻]/[HA]), where the ratio of the deprotonated (A⁻) to protonated (HA) species is determined from the absorbance values. The pKa is the pH at which the log of this ratio is zero.[11]
-
-
Data Analysis (Piperidine pKa): A similar analysis can be performed by monitoring changes in the absorbance spectrum at low pH values to determine the pKa of the protonated piperidine nitrogen.
Aqueous Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12][13]
Materials:
-
Crystalline 2-(Piperidin-1-yl)phenol
-
Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.[12]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. Ensure no solid particles are carried over.[15]
-
Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Dilute the saturated filtrate and measure its concentration using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[16]
-
Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at that temperature.
Potential Biological Activities
-
Antioxidant Activity: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[18]
-
Antimicrobial Properties: Many phenol derivatives exhibit antibacterial and antifungal properties.[18][19]
-
Antiproliferative and Anticancer Potential: The 4-aminophenol moiety, in particular, has been identified as a key structural element for the antiproliferative activity of certain compounds.[20] Derivatives of aminophenols are being investigated for their potential as anticancer agents, partly through their ability to interact with DNA.[21]
-
Enzyme Inhibition: The combination of aromatic and heterocyclic rings is common in enzyme inhibitors. Depending on the overall conformation and electronic properties, 2-(Piperidin-1-yl)phenol could potentially interact with various enzymatic targets.[18]
It is critical to note that these are potential activities based on the broader class of aminophenols.[17] Extensive biological screening would be required to determine the actual pharmacological profile of 2-(Piperidin-1-yl)phenol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. web.pdx.edu [web.pdx.edu]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
